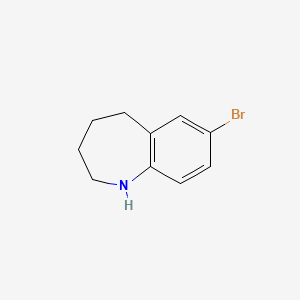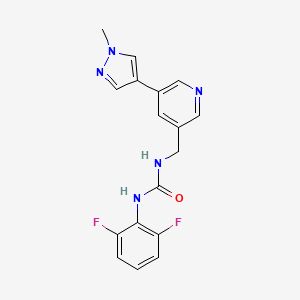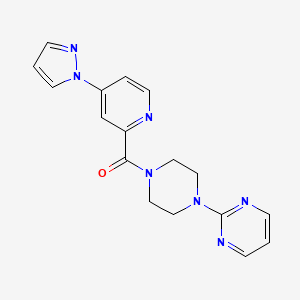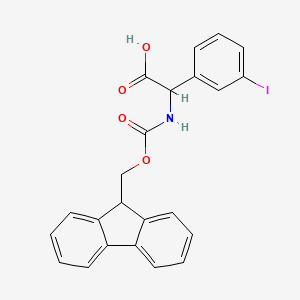![molecular formula C24H26FN5OS B2853711 2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898368-14-4](/img/structure/B2853711.png)
2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule. It contains several functional groups, including a piperazine ring, a thiazolo[3,2-b][1,2,4]triazol ring, and a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the preformed anion of a certain compound reacted via nucleophilic aromatic substitution with another compound, which was synthesized by oxidative cyclization of 4-fluorobenzoylacetonitrile with thiourea followed by Sandmeyer reaction .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for certain inhibitory effects .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to its structure. For instance, the replacement of the naphthalene moiety with the benzene moiety could abolish certain inhibitory effects .科学的研究の応用
Microwave-assisted Synthesis and Biological Activities
Research conducted by Başoğlu et al. (2013) involved the microwave-assisted synthesis of compounds containing thiazolo[3,2-b][1,2,4]triazole nuclei, exploring their antimicrobial, antilipase, and antiurease activities. This study underscores the compound's utility in generating new molecules with potential therapeutic applications, highlighting its antimicrobial activity against various test microorganisms (Basoglu et al., 2013).
Synthesis and Antagonist Activity
Watanabe et al. (1992) synthesized derivatives of 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione with significant 5-HT2 antagonist activity. This research illustrates the compound's potential in developing drugs targeting serotonin receptors, with implications for treating disorders associated with serotonin regulation (Watanabe et al., 1992).
Antimicrobial Activities of Triazole Derivatives
A study by Bektaş et al. (2010) on the synthesis of new 1,2,4-triazole derivatives, including thiazolo[3,2-b][1,2,4]triazol-6-ol derivatives, showed good to moderate antimicrobial activities against tested microorganisms. This work contributes to the development of new antimicrobial agents leveraging the structural properties of triazole derivatives (Bektaş et al., 2010).
Anti-inflammatory and Analgesic Properties
Research by Tozkoparan et al. (2004) on the synthesis of thiazolo[3,2-b]-1,2,4-triazol-5-ols revealed significant analgesic and anti-inflammatory activities without inducing gastric lesions. This study highlights the compound's potential in developing new anti-inflammatory and analgesic drugs (Tozkoparan et al., 2004).
Antitumor Activity
Ding et al. (2016) synthesized a series of 1,2,4-triazole Schiff bases demonstrating significant inhibitory activity against tumor cells, specifically targeting CDC25B. This research underscores the potential of thiazolo[3,2-b][1,2,4]triazol-6-ol derivatives in cancer treatment (Ding et al., 2016).
作用機序
特性
IUPAC Name |
2-ethyl-5-[[4-(4-fluorophenyl)piperazin-1-yl]-(4-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5OS/c1-3-20-26-24-30(27-20)23(31)22(32-24)21(17-6-4-16(2)5-7-17)29-14-12-28(13-15-29)19-10-8-18(25)9-11-19/h4-11,21,31H,3,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQMYMMWBPBHGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C)N4CCN(CC4)C5=CC=C(C=C5)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]ethan-1-ol](/img/structure/B2853629.png)


![1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2853639.png)
![1-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2853640.png)


![1,6,7-trimethyl-8-phenethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2853644.png)

![N-(naphthalen-1-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2853646.png)
![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2853647.png)

![3-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid](/img/structure/B2853649.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2853650.png)